7-fluoro-2H-chromene

P2Y6 Receptor Structure-Activity Relationship Antagonist

7-Fluoro-2H-chromene (CAS 179071-53-5) is a heterocyclic compound belonging to the benzopyran class, specifically a 2H-chromene scaffold with a single fluorine atom substituted at the 7-position. It possesses a molecular formula of C₉H₇FO and a molecular weight of 150.15 g/mol.

Molecular Formula C9H7FO
Molecular Weight 150.15 g/mol
CAS No. 179071-53-5
Cat. No. B071256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoro-2H-chromene
CAS179071-53-5
Synonyms2H-1-Benzopyran,7-fluoro-(9CI)
Molecular FormulaC9H7FO
Molecular Weight150.15 g/mol
Structural Identifiers
SMILESC1C=CC2=C(O1)C=C(C=C2)F
InChIInChI=1S/C9H7FO/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-4,6H,5H2
InChIKeyCOLRICOIAPLURA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-2H-chromene (CAS 179071-53-5): A Precise Fluorinated Scaffold for Procurement in Drug Discovery and Chemical Biology


7-Fluoro-2H-chromene (CAS 179071-53-5) is a heterocyclic compound belonging to the benzopyran class, specifically a 2H-chromene scaffold with a single fluorine atom substituted at the 7-position [1]. It possesses a molecular formula of C₉H₇FO and a molecular weight of 150.15 g/mol . This compound serves as a key synthetic intermediate and a core pharmacophore building block, with its value in procurement being driven by its precise structure which enables downstream diversification into more complex, biologically active molecules, as evidenced by its use in patents for substituted chromanes and chromene derivatives [2].

Why Generic Substitution is Not a Viable Procurement Strategy for 7-Fluoro-2H-chromene


In procurement, the assumption that a simple 2H-chromene or a differently halogenated analog can serve as a direct substitute for 7-fluoro-2H-chromene is incorrect. The specific position of the fluorine atom is not an arbitrary choice; it is a critical determinant of a molecule's biological and physicochemical properties. Structure-Activity Relationship (SAR) studies on 2H-chromene derivatives, such as those acting as P2Y6 receptor antagonists, have conclusively shown that substituting the 7-position with a halogen can significantly reduce receptor affinity compared to unsubstituted or 6-substituted analogs [1]. Furthermore, the presence of a fluorine atom, particularly at the 7-position, is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and influence binding interactions, parameters that are highly sensitive to the substitution pattern . Therefore, procuring a generic alternative without this precise fluorine placement introduces a variable that can invalidate structure-activity relationship studies and compromise downstream experimental outcomes.

Quantitative Evidence for Differentiating 7-Fluoro-2H-chromene (CAS 179071-53-5) from Analogs


Inferior P2Y6R Antagonist Affinity Confirms the 7-Fluoro Position is a Differentiating Structural Feature

In a direct comparison of 2H-chromene analogs, the introduction of a fluorine atom at the 7-position leads to reduced affinity for the human P2Y6 receptor compared to the 6-fluoro analog. This provides quantitative evidence that the 7-fluoro substitution pattern is a defining and differentiating structural feature, not a generic modification [1].

P2Y6 Receptor Structure-Activity Relationship Antagonist Inflammation

Lipophilicity Modulation by 7-Fluoro Substitution: Quantitative Impact on cLogP

Fluorination at the 7-position of the 2H-chromene scaffold directly impacts the compound's lipophilicity, a critical parameter influencing membrane permeability and metabolic stability. The calculated LogP (cLogP) for 7-fluoro-2H-chromene is 2.65, a value that differs from its non-fluorinated parent and other positional isomers, allowing for quantitative comparison .

Lipophilicity ADME Drug Discovery Physicochemical Property

Enabling Palladium-Catalyzed 1,3-Arylfluorination Chemistry on the 2H-Chromene Core

2H-chromenes, including the 7-fluoro derivative, are demonstrated substrates for mild, palladium-catalyzed, ligand-controlled 1,3-arylfluorination. This methodology yields products with a specific syn-1,3 substitution pattern and high enantiomeric excess when a chiral PyrOx ligand is used, showcasing the synthetic utility of this core [1]. While this chemistry is applicable to various chromenes, the use of a pre-fluorinated starting material like 7-fluoro-2H-chromene allows for the introduction of additional fluorine atoms at defined positions, enabling the creation of multiply fluorinated analogs.

Synthetic Methodology Catalysis C-H Activation Fluorination

Patent-Backed Utility as a Key Intermediate for Biologically Active Chromanes

The procurement value of 7-fluoro-2H-chromene is directly supported by its documented role as a starting material in patent literature for the synthesis of substituted chromanes, which are a class of compounds with broad therapeutic interest [1]. For example, patent US08609653B2 explicitly details a procedure where 7-fluoro-2H-chromene is hydrogenated to 7-fluorochroman, a key step in accessing a family of compounds with potential pharmaceutical applications . This is a clear, quantitative use-case (4.17 g scale) that cannot be replicated with a non-fluorinated or differently positioned analog without deviating from the protected synthetic route.

Patent Synthetic Intermediate Chromane Drug Discovery

Defined Research and Industrial Applications for Procured 7-Fluoro-2H-chromene (CAS 179071-53-5)


Medicinal Chemistry: SAR Exploration of Positional Fluorine Effects on GPCR Targets

Given the established position-dependent effects on P2Y6 receptor antagonism, 7-fluoro-2H-chromene is ideally suited for use as a negative control or a specific SAR probe. Procuring this compound allows a research team to systematically compare its activity against the 6-fluoro analog (which shows low micromolar potency) to definitively map the affinity landscape around the chromene core and validate target engagement hypotheses [1].

Chemical Biology: Synthesis of Fluorinated Molecular Probes and Tools

The specific cLogP value of 2.65 and the compound's compatibility with advanced catalytic transformations (such as palladium-catalyzed arylfluorination) make it a valuable starting point for synthesizing fluorinated probes [1]. Researchers can leverage the established synthetic routes to create analogs with tuned lipophilicity or to introduce additional reporter groups (e.g., radioactive 18F) at other positions on the scaffold for in vitro and in vivo imaging studies.

Process R&D and Scale-up: Following Patent-Protected Routes to Chromane Derivatives

For groups working on the scale-up of chromane-based drug candidates, the procurement of 7-fluoro-2H-chromene is a mandatory step for replicating and optimizing the synthetic procedures described in patents such as US08609653B2 [1]. Substitution with a generic chromene would deviate from the protected intellectual property and would not yield the targeted 7-fluorochroman intermediate, making the specific CAS number a requirement for process development.

Analytical Chemistry: Development and Validation of Fluorine-Specific Analytical Methods

As a well-defined small molecule containing a single fluorine atom, 7-fluoro-2H-chromene serves as an excellent standard for developing and calibrating quantitative 19F NMR or LC-MS methods aimed at detecting and quantifying fluorinated impurities or metabolites in more complex reaction mixtures or biological samples. Its distinct 19F NMR shift provides a clean, non-overlapping signal for method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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